molecular formula C17H17ClN2O3 B277819 N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide

N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide

Cat. No. B277819
M. Wt: 332.8 g/mol
InChI Key: PNHNMIHUFBFARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)propanamide, commonly known as "CPA" is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPA belongs to the family of amide compounds and is structurally similar to other drugs used in the treatment of various diseases, such as cancer and inflammation.

Mechanism of Action

The mechanism of action of CPA is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in inflammation and cancer. CPA has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, such as prostaglandins. Additionally, CPA has been found to inhibit the activation of NF-κB, a transcription factor involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CPA has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. CPA has been found to inhibit the production of inflammatory mediators, such as prostaglandins, and reduce the infiltration of immune cells into inflamed tissues. Additionally, CPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CPA in lab experiments is its relatively straightforward synthesis method, which makes it a viable option for large-scale production. Additionally, CPA has been extensively studied for its potential therapeutic properties, making it a well-characterized compound. However, one of the limitations of using CPA in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure. Therefore, caution should be exercised when working with CPA in lab settings.

Future Directions

There are several future directions for the study of CPA, including the development of new drugs based on its structure and the investigation of its potential therapeutic properties in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of CPA and to determine its potential toxicity in vivo. Finally, the development of new synthetic methods for CPA could lead to the discovery of new analogs with improved therapeutic properties.

Synthesis Methods

The synthesis of CPA involves the reaction between 2-chlorophenoxyacetic acid and 4-aminobenzonitrile, followed by acylation with propanoyl chloride. The final product is obtained after purification by recrystallization. The synthesis of CPA is relatively straightforward and can be achieved through a few steps, making it a viable option for large-scale production.

Scientific Research Applications

CPA has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation. Several studies have shown that CPA has anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Additionally, CPA has been found to inhibit the growth of cancer cells in vitro and in vivo, indicating its potential as a chemotherapeutic agent.

properties

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]phenyl]propanamide

InChI

InChI=1S/C17H17ClN2O3/c1-2-16(21)19-12-7-9-13(10-8-12)20-17(22)11-23-15-6-4-3-5-14(15)18/h3-10H,2,11H2,1H3,(H,19,21)(H,20,22)

InChI Key

PNHNMIHUFBFARF-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

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